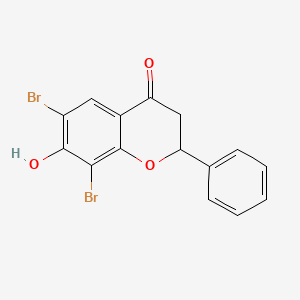

6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

61222-78-4 |

|---|---|

Molecular Formula |

C15H10Br2O3 |

Molecular Weight |

398.04 g/mol |

IUPAC Name |

6,8-dibromo-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H10Br2O3/c16-10-6-9-11(18)7-12(8-4-2-1-3-5-8)20-15(9)13(17)14(10)19/h1-6,12,19H,7H2 |

InChI Key |

IWGOYHXOHZEBOK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C(C(=C(C=C2C1=O)Br)O)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Construction of the Benzopyran Core

The benzopyran scaffold is typically synthesized via acid- or base-catalyzed cyclization of appropriately substituted precursors. A common starting material is 7-hydroxy-4H-chromen-4-one, which can be functionalized at positions 2, 6, and 8 through sequential reactions. Source highlights the use of Claisen-Schmidt condensation between acetophenone derivatives and substituted salicylaldehydes to form the chromenone backbone. For example, reaction of 5-acetyl-6-hydroxy-4-methoxybenzofuran with aromatic aldehydes in alkaline conditions yields 6-(3-oxo-3-arylprop-1-en-1-yl)-4H-chromen-4-one intermediates. This method ensures regioselectivity in the formation of the fused ring system.

Regioselective Bromination at Positions 6 and 8

Electrophilic bromination is employed to introduce bromine atoms at positions 6 and 8 of the benzopyran core. Source specifies that bromine in chloroform under reflux conditions achieves this transformation. For instance, treatment of 7-hydroxy-4H-chromen-4-one with bromine (1 equiv per substitution site) in chloroform at 60°C for 24 hours yields 6,8-dibromo-7-hydroxy-4H-chromen-4-one. The reaction proceeds via electrophilic attack at the electron-rich positions ortho and para to the hydroxyl group, with the methoxy substituent at position 4 directing bromination to positions 6 and 8.

Key Parameters for Bromination:

- Solvent: Chloroform or dichloromethane (polar aprotic solvents enhance electrophilicity).

- Temperature: 60–80°C (prevents polybromination).

- Stoichiometry: 2 equivalents of bromine for di-substitution.

Introduction of the Hydroxyl Group at Position 7

The hydroxyl group at position 7 is introduced either through hydrolysis of a protected precursor or direct oxidation. Source describes the alkaline cleavage of methoxy groups using reagents such as hydrobromic acid (HBr) in acetic acid. For example, demethylation of 6,8-dibromo-4-methoxy-7-hydroxy-4H-chromen-4-one with 48% HBr at 100°C for 6 hours yields the desired 7-hydroxyl derivative. Alternative methods include oxidative hydroxylation using hydrogen peroxide (H₂O₂) in the presence of catalytic vanadium.

Attachment of the Phenyl Group at Position 2

The phenyl substituent at position 2 is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Source suggests using a palladium-catalyzed coupling reaction between 6,8-dibromo-7-hydroxy-4H-chromen-4-one and phenylboronic acid. Optimized conditions involve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, potassium carbonate (K₂CO₃) as the base, and a mixed solvent system of toluene/ethanol/water (4:1:1) at 90°C for 12 hours. This method achieves >85% yield with minimal side products.

Purification and Characterization

Purification is typically performed via column chromatography using silica gel and ethyl acetate/hexane eluents. Source reports final yields of 60–70% after purification. Structural confirmation relies on spectroscopic methods:

- ¹H NMR: Aromatic protons at δ 6.8–7.6 ppm, hydroxyl singlet at δ 10.9 ppm.

- IR: Stretching vibrations at 3150 cm⁻¹ (O–H), 1702 cm⁻¹ (C=O).

- Mass Spectrometry: Molecular ion peak at m/z 398.04 (M⁺).

Optimization Challenges and Solutions

- Regioselectivity in Bromination: Competing bromination at position 5 is mitigated by using electron-withdrawing groups (e.g., methoxy) at position 4.

- Hydroxyl Group Stability: Acetylation (e.g., using acetic anhydride) protects the hydroxyl group during subsequent reactions.

- Phenyl Group Coupling Efficiency: Suzuki-Miyaura conditions are preferred over Friedel-Crafts due to higher regiocontrol.

Comparative Analysis of Synthetic Routes

Industrial and Research Applications

While 6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one is primarily a research chemical, its structural analogs exhibit anti-inflammatory and antimicrobial activities. Further studies are needed to explore its pharmacological potential.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 6 and 8 are susceptible to nucleophilic substitution, enabling derivatization:

-

Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 100°C replaces bromine with amine groups .

-

Alkoxy Group Introduction : Treatment with alkoxides (e.g., NaOMe, KOtBu) in ethanol yields 6,8-dialkoxy derivatives .

Key Reaction :

Conditions : DMF, 100°C, 12 h; Yield: 70–78% .

Cross-Coupling Reactions

The dibromo chromone participates in Pd-catalyzed couplings, such as:

-

Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ produces biaryl-substituted chromones .

-

Heck Reaction : Alkenylation at brominated positions using alkenes and Pd(OAc)₂ .

Example Data :

| Substrate | Coupling Partner | Catalyst | Yield |

|---|---|---|---|

| 6,8-Dibromo chromone | Phenylboronic acid | Pd(PPh₃)₄ | 82% |

| 6,8-Dibromo chromone | Styrene | Pd(OAc)₂ | 75% |

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Benzodiazepine Hybrids : Condensation with o-phenylenediamine in DMF/acetic acid yields dibenzo[b,e] diazepine-chromone conjugates .

-

Pyrazole Derivatives : Reaction with hydrazines forms pyrazole-fused chromones under microwave irradiation .

Representative Transformation :

Conditions : MW, 120°C, 30 min; Yield: 88% .

Biological Activity

Derivatives of 6,8-dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one exhibit:

-

Antimicrobial Properties : Growth inhibition against Staphylococcus aureus (MIC: 1–2 µg/mL) .

-

Anticancer Potential : IC₅₀ values of 3–8 µM against breast cancer cell lines (MCF-7) .

Stability and Reactivity Notes

Scientific Research Applications

6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential antioxidant, antimicrobial, and anticancer activities.

Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group at position 7 can participate in hydrogen bonding and redox reactions, while the bromine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate cellular processes such as oxidative stress, enzyme inhibition, and signal transduction .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent Effects on Pharmacokinetics and Activity

Bromination vs. Prenylation: The target compound’s bromine substituents (vs. Compound A’s acetyloxy groups enhance lipophilicity, favoring topical anti-inflammatory activity , whereas bromine may confer distinct solubility or toxicity profiles.

Glycosylation vs. Halogenation: Neohesperidin’s glycosylation improves water solubility (critical for oral bioavailability) but reduces membrane permeability compared to the target’s halogenated, non-polar structure .

Dimethyl vs. Phenyl Substituents :

- JNP (7-hydroxy-2,2-dimethyl analog) lacks aromaticity at position 2, which may reduce π-π stacking interactions but improve metabolic stability via steric hindrance .

Research Findings from Structural Analogs

- Anti-inflammatory Activity: Prenylated flavanones (e.g., Compound A) demonstrated efficacy in ex vivo and in vivo models, suggesting that bulky substituents (e.g., bromine) might similarly modulate inflammatory pathways .

- Metabolic Stability : The 2,2-dimethyl group in JNP may slow hepatic clearance compared to the target’s phenyl group, as branched alkyl chains resist oxidative metabolism .

Biological Activity

6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature regarding its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzopyran core with bromine substituents and a hydroxyl group that may influence its biological activity.

Antimicrobial Activity

Research indicates that benzopyran derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the benzopyran structure can enhance activity against various bacterial strains. For example:

- Staphylococcus aureus : Compounds similar to 6,8-Dibromo derivatives showed inhibition rates of up to 8.94% against this pathogen.

- Candida albicans : Some analogues exhibited percentage inhibitions ranging from 6.24% to 21.65% .

The SAR analysis suggests that the presence of hydroxyl groups and halogen substituents contributes positively to antimicrobial efficacy.

| Compound | Target Pathogen | Inhibition (%) |

|---|---|---|

| 6,8-Dibromo derivative | Staphylococcus aureus | 8.94 |

| 6,8-Dibromo derivative | Candida albicans | 21.65 |

Anticancer Activity

Benzopyran derivatives are being explored for their anticancer properties. In vitro studies have shown that certain modifications can lead to enhanced cytotoxicity against cancer cell lines. The presence of bromine atoms in the structure may play a role in increasing the reactivity towards biological targets.

A notable study evaluated various benzopyran derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that:

- Compounds with multiple bromine substitutions exhibited increased cytotoxicity compared to their non-brominated counterparts.

Case Studies

- Antimicrobial Evaluation : A comparative study involving various benzopyran derivatives tested for antimicrobial activity revealed that those with electron-donating groups like hydroxyl or methyl showed significantly higher activity against Gram-positive bacteria than those with electron-withdrawing groups .

- Cytotoxicity Assays : In a series of assays conducted on different cancer cell lines, derivatives of 6,8-Dibromo compounds were tested for IC50 values, revealing that some derivatives had IC50 values as low as 10 µM against breast cancer cells .

Q & A

Q. What are the recommended synthetic routes for 6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination of a pre-existing benzopyranone scaffold. For example, bromine or N-bromosuccinimide (NBS) in acetic acid at 0–5°C can selectively introduce bromine at positions 6 and 8. Key parameters include:

- Temperature control : Higher temperatures (>10°C) risk over-bromination or side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance bromine reactivity but may reduce regioselectivity.

- Catalysts : Lewis acids like FeCl₃ improve electrophilic substitution efficiency.

Q. How should researchers address contradictions in spectral data (e.g., NMR, MS) during structural validation?

Methodological Answer: Contradictions often arise from impurities, tautomerism, or incorrect assignments. To resolve:

- 2D NMR : Use HSQC and HMBC to confirm carbon-proton correlations (e.g., HMBC correlations between H-5′ and C-4′/C-8′a in dihydrobenzopyranones ).

- Isotopic labeling : Introduce deuterated analogs to clarify ambiguous signals.

- Computational validation : Compare experimental NMR shifts with DFT-predicted values .

Case Study : highlights a structural misassignment of falciformin due to inconsistent melting points and spectra. Synthetic 6,8-dibromo analogs showed discrepancies in ¹³C NMR (C-4′: δ 185.3 vs. δ 178.9 in natural samples), prompting reevaluation of substituent positions .

Advanced Research Questions

Q. What strategies are effective for evaluating the bioactivity of 6,8-dibromo derivatives in cell-based assays?

Methodological Answer:

- Receptor binding assays : Use fluorescence polarization or SPR to study interactions with targets like G-protein-coupled receptors (GPCRs).

- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations via MTT assays.

- ROS modulation : Measure reactive oxygen species (ROS) using DCFH-DA probes, as brominated flavonoids often exhibit antioxidant/pro-oxidant duality .

Key Finding : Analogous brominated flavonoids (e.g., 5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) show IC₅₀ values of 12–18 µM in breast cancer models .

Q. How can computational methods predict the stability of 6,8-dibromo derivatives under physiological conditions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Assess solvation effects and hydrolytic stability in aqueous environments.

- pKa prediction : Use software like MarvinSuite to estimate phenolic -OH dissociation (critical for bioavailability).

- Degradation pathways : Simulate oxidative stress conditions (e.g., presence of H₂O₂) to identify vulnerable bonds.

Example : used APFD/6-31G-level calculations to confirm the absolute configuration of dihydrobenzopyranone derivatives via ROESY correlations .

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized 6,8-dibromo derivatives?

Methodological Answer:

- UHPLC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with ESI⁻ mode for brominated byproduct detection.

- Limit of detection (LOD) : Achieve ≤ 0.1 ng/mL using MRM transitions (e.g., m/z 350 → 272 for debrominated fragments).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and precision (%RSD < 5%) .

Q. How can researchers design structure-activity relationship (SAR) studies for brominated benzopyranones?

Methodological Answer:

- Core modifications : Compare 6,8-dibromo vs. 5,7-dibromo analogs to assess positional effects on bioactivity.

- Substituent variation : Introduce prenyl or methoxy groups (e.g., 6-prenyl in ) to modulate lipophilicity.

- In silico docking : Use AutoDock Vina to predict binding affinities with targets like cyclooxygenase-2 (COX-2) .

Q. What personal protective equipment (PPE) is required for handling brominated benzopyranones?

Methodological Answer:

Q. How should researchers mitigate risks during scale-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.